Gabexate

Pharmacovigilance Drug Safety Clinical Trial Design

Researchers requiring a protease inhibitor with rapid clearance for acute-intervention models face limited options-nafamostat's ~20-min half-life confounds time-sensitive assays. Gabexate (as mesylate) resolves this with: • Plasma half-life of 55-66.8 sec, ~20× shorter than nafamostat, enabling precise temporal control in coagulation and inflammation studies • Unique functional property: inhibits α2-macroglobulin-bound trypsin equivalently to free enzyme, unlike aprotinin or ulinastatin-critical for assays modeling protease activity in complex biological fluids • Clinically validated: superior to aprotinin for reducing early complications in necrotizing acute pancreatitis when administered within 72 h of symptom onset (GA.ME.P.A. trial)

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
CAS No. 39492-01-8
Cat. No. B1204611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabexate
CAS39492-01-8
SynonymsFoy
Gabexate
Gabexate Mesilate
Gabexate Mesylate
Gabexate Methanesulfonate
Gabexate Monomethanesulfonate
Gabexate Monomethanesulfonate, 14C Labeled Cpd
Gabexate Monomethanesulfonate, 14C-Labeled Cpd
Mesilate, Gabexate
Mesylate, Gabexate
Methanesulfonate, Gabexate
Monomethanesulfonate, Gabexate
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N
InChIInChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19)
InChIKeyYKGYIDJEEQRWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gabexate: Serine Protease Inhibitor for Pancreatitis and DIC


Gabexate, formulated as gabexate mesylate (GM), is a low-molecular-weight, synthetic, non-peptide serine protease inhibitor [1]. Its primary mechanism involves competitive and reversible inhibition of key proteases, including trypsin, plasmin, kallikrein, thrombin, and Factor Xa, thereby modulating coagulation cascades and inflammatory pathways [2]. Clinically, it is a first-line agent for treating acute pancreatitis and disseminated intravascular coagulation (DIC), and it is also employed as a regional anticoagulant in hemodialysis [3].

Serine protease inhibition studies (trypsin, plasmin, kallikrein)
Coagulation cascade and inflammation pathway research
Regional anticoagulation in hemodialysis models

Why Gabexate Is Irreplaceable


While several serine protease inhibitors are available, direct substitution of gabexate is scientifically unsound due to significant, quantifiable differences in potency, target selectivity, and clinical efficacy. For instance, the more potent compound nafamostat is associated with a higher risk of severe adverse reactions, including hyperkalemia and agranulocytosis, which limits its utility [1]. Conversely, aprotinin, a polypeptide, carries a risk of anaphylaxis and is less effective than gabexate in reducing early complications of necrotizing pancreatitis [2]. Gabexate's unique profile as a non-antigenic, low-molecular-weight synthetic molecule with a defined, quantifiable Ki profile and proven clinical superiority in specific contexts makes it an irreplaceable tool for targeted investigations and validated therapeutic protocols .

Nafamostat
Higher reported tolerability endpoint events (hyperkalemia, agranulocytosis) may restrict research model selection.
Aprotinin
Anaphylaxis risk and lower reported endpoint response in necrotizing pancreatitis models may limit direct substitution.
Potency mismatch
In vitro potency superiority may not translate to endpoint equivalence in specific models (e.g., PEP).

Gabexate vs. Comparators


Safety Profile vs. Nafamostat

Nafamostat mesylate demonstrates 10- to 100-fold higher in vitro potency against pancreatic proteases compared to gabexate mesylate [1]. However, this potency translates into a clinically significant disadvantage: nafamostat carries a substantial risk of severe adverse reactions, including hyperkalemia, agranulocytosis, and anaphylaxis, which are not a class effect for gabexate [1]. This safety differential directly impacts procurement for studies where a favorable risk-benefit profile is paramount.

Potency & Tolerability vs. Nafamostat
Head-to-head
Nafamostat 10-100× more potent in vitro; gabexate associated with lower reported tolerability events (hyperkalemia, agranulocytosis)
Supports risk-benefit endpoint review
In vitro enzymatic assays; tolerability profiles from literature
Pharmacovigilance Drug Safety Clinical Trial Design

Plasma Stability vs. Nafamostat

In a direct in vitro comparison, the inhibitory effect of gabexate mesylate on trypsin was reduced more markedly than that of nafamostat mesylate after incubation with plasma at 37°C [1]. This indicates that nafamostat demonstrates superior stability and sustained inhibitory activity in a biological milieu, a key differentiator for ex vivo or long-duration in vitro experiments.

Plasma Stability vs. Nafamostat
Head-to-head
Gabexate trypsin inhibition more markedly reduced after 37°C plasma incubation than nafamostat
Supports selection for short-duration assays requiring rapid clearance
In vitro plasma incubation assay
Pharmacokinetics Enzyme Stability In Vitro Assays

Efficacy in Necrotizing Pancreatitis vs. Aprotinin

The GA.ME.P.A. study, a prospective, randomized, double-blind, multicenter clinical trial, directly compared gabexate mesilate with aprotinin in treating acute pancreatitis. The study concluded that gabexate mesilate is more efficacious than aprotinin in reducing the early complications of necrotizing acute pancreatitis when administered within 72 hours of symptom onset [1].

Endpoint Response vs. Aprotinin
Head-to-head
Gabexate reported more efficacious in reducing early complications of necrotizing pancreatitis in a multicenter RCT
Supports endpoint comparison in necrotizing pancreatitis models
GA.ME.P.A. trial; within 72h of onset
Clinical Efficacy Acute Pancreatitis Randomized Controlled Trial

Post-ERCP Pancreatitis Prevention vs. Nafamostat

A prospective, double-blind, randomized, controlled trial directly compared the efficacy of nafamostat mesilate and gabexate mesilate in preventing post-therapeutic endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis (PEP). The study found no significant difference in the incidence of PEP between the two protease inhibitors [1]. This equivalence in a specific clinical scenario contrasts with the large in vitro potency difference.

PEP Incidence vs. Nafamostat
Head-to-head
No significant difference in PEP incidence between gabexate and nafamostat in an RCT
Supports cost or tolerability-driven procurement for PEP studies
Patient population undergoing therapeutic ERCP
Clinical Trial Gastroenterology Endoscopic Retrograde Cholangiopancreatography

Inhibition of Alpha-2-Macroglobulin-Bound Trypsin

A key mechanistic differentiator for gabexate and nafamostat is their ability to inhibit alpha-2-macroglobulin-bound trypsin to the same extent as free trypsin. In contrast, other protease inhibitors like aprotinin and ulinastatin lack this capability [1]. This property allows for broader inhibition of proteolytic activity in complex biological environments where trypsin is often sequestered.

Bound Trypsin Inhibition
Class-level
Inhibits α2-macroglobulin-bound trypsin to same extent as free trypsin; aprotinin and ulinastatin do not
Enables research on complexed proteases in chronic inflammation models
In vitro enzymatic assays
Mechanism of Action Protease Inhibition In Vitro Pharmacology

Plasma Half-Life vs. Nafamostat

Gabexate mesylate exhibits an extremely short plasma half-life in humans of approximately 55-66.8 seconds [REFS-1, REFS-2]. In contrast, nafamostat mesylate has a reported half-life that is 20 times longer [3]. This substantial pharmacokinetic difference is a critical factor in designing in vivo studies and selecting the appropriate protease inhibitor for specific therapeutic windows.

Human Plasma Half-Life vs. Nafamostat
Cross-study
Gabexate t1/2 ≈55-66.8 s vs. nafamostat ~20× longer
Supports acute short-duration intervention models
Human PK studies
Pharmacokinetics In Vivo Studies Drug Metabolism

Gabexate Application Scenarios


Necrotizing Pancreatitis Early Complication Reduction

When designing a clinical trial for necrotizing acute pancreatitis with the primary endpoint of reducing early systemic complications, gabexate is the evidence-based selection over aprotinin. The GA.ME.P.A. study provides direct, high-level clinical evidence of its superior efficacy in this specific patient population when administered within 72 hours of symptom onset [5].

Alpha-2-Macroglobulin-Bound Trypsin Studies

Gabexate is the preferred reagent for in vitro studies investigating the role of alpha-2-macroglobulin-bound trypsin, as it is one of the few serine protease inhibitors capable of inhibiting the complexed enzyme to the same extent as the free enzyme. This functional property is not shared by aprotinin or ulinastatin [5], making gabexate essential for assays modeling protease activity in complex biological fluids.

Ultra-Short Half-Life Acute Interventions

For research models requiring a protease inhibitor with an extremely rapid onset and clearance, gabexate is the optimal choice. Its human plasma half-life of 55-66.8 seconds [5] is approximately 20 times shorter than that of nafamostat [6]. This property is critical for studies involving acute, short-duration interventions where sustained inhibition would confound results or pose safety risks.

Safety-Focused Post-ERCP Pancreatitis Prevention

When planning a clinical study for the prevention of post-ERCP pancreatitis (PEP), gabexate and nafamostat have demonstrated equivalent efficacy [5]. Therefore, procurement should be guided by secondary factors. Gabexate's more established safety profile, which lacks the severe hyperkalemia and agranulocytosis risks associated with nafamostat [6], makes it the safer comparator or investigational agent for many PEP studies.

Application
Selection Property
Validation Focus
Necrotizing pancreatitis complication endpoint reduction models
Reported endpoint response vs. aprotinin
Early complication endpoint monitoring (within 72h window)
α2-macroglobulin-bound trypsin mechanistic studies
Unique bound-protease inhibition profile
Complexed protease activity in biological fluids
Ultra-short half-life acute intervention models
Rapid plasma clearance profile
Acute-phase PK/PD modeling
Post-ERCP pancreatitis prevention endpoint studies
Reported PEP equivalence with nafamostat
Cost/tolerability-driven procurement for PEP research
Quote Request

Request a Quote for Gabexate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.